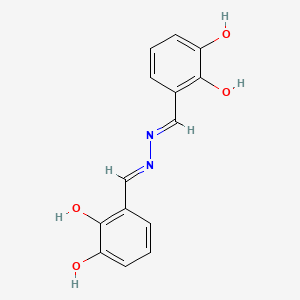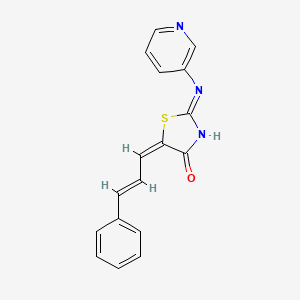![molecular formula C24H20N2OS B6077999 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, also known as MPTA, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazole-based compounds and is known for its unique chemical structure that makes it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is not yet fully understood. However, studies have shown that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide exerts its biological effects by inhibiting certain enzymes and proteins in the body. For example, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. Moreover, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide in lab experiments is its unique chemical structure, which makes it a promising candidate for various biomedical applications. Moreover, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to exhibit potent biological activities at relatively low concentrations, making it an attractive compound for drug development. However, one of the limitations of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide. One potential direction is to further explore its anticancer properties and investigate its potential use as a chemotherapeutic agent. Moreover, studies could be conducted to better understand the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide and identify other enzymes and proteins that it may inhibit. Additionally, further research could be conducted to investigate the potential use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide in the treatment of other diseases, such as bacterial and fungal infections.
Méthodes De Synthèse
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves the reaction of 4-methylbenzenethiol with 2-bromoacetophenone to yield 4-(4-methylphenyl)-1,3-thiazol-2-yl)acetone. This intermediate is then reacted with aniline to produce N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide.
Applications De Recherche Scientifique
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. Moreover, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-12-14-18(15-13-17)21-16-28-24(25-21)26-23(27)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,22H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUYNHDZDBAAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)
methanone](/img/structure/B6077944.png)
![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)


![2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077991.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)